1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 478081-35-5
VCID: VC6853448
InChI: InChI=1S/C6H5ClN4S/c7-6-9-1-5(12-6)2-11-4-8-3-10-11/h1,3-4H,2H2
SMILES: C1=C(SC(=N1)Cl)CN2C=NC=N2
Molecular Formula: C6H5ClN4S
Molecular Weight: 200.64

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole

CAS No.: 478081-35-5

Cat. No.: VC6853448

Molecular Formula: C6H5ClN4S

Molecular Weight: 200.64

* For research use only. Not for human or veterinary use.

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole - 478081-35-5

Specification

CAS No. 478081-35-5
Molecular Formula C6H5ClN4S
Molecular Weight 200.64
IUPAC Name 2-chloro-5-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole
Standard InChI InChI=1S/C6H5ClN4S/c7-6-9-1-5(12-6)2-11-4-8-3-10-11/h1,3-4H,2H2
Standard InChI Key NLGUPVACEMQPSI-UHFFFAOYSA-N
SMILES C1=C(SC(=N1)Cl)CN2C=NC=N2

Introduction

Structural Characterization and Significance

The molecular architecture of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole consists of two heterocyclic systems:

  • 1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4. This scaffold is known for its hydrogen-bonding capabilities and metabolic stability, making it a staple in drug design .

  • 2-Chloro-1,3-thiazol-5-ylmethyl Substituent: A chlorinated thiazole ring attached via a methylene (-CH2_2-) linker to the triazole’s N1 position. The chlorine atom at position 2 of the thiazole introduces electron-withdrawing effects, enhancing electrophilicity and potential interactions with biological nucleophiles .

The conjugation of these moieties creates a planar structure with extended π-electron delocalization, which may facilitate interactions with hydrophobic pockets in enzymes or receptors .

Synthetic Methodologies

Microwave-Assisted Organic Synthesis (MAOS)

Recent advances in MAOS have enabled efficient synthesis of triazole-thiazole hybrids. A representative protocol involves:

  • Nucleophilic Substitution: Reacting 5-(chloromethyl)-2-chloro-1,3-thiazole with 1H-1,2,4-triazole under microwave irradiation (80–120°C, 5–10 min) in acetonitrile .

  • Purification: Recrystallization from ethanol yields the product with >90% purity .

Table 1: Optimization of MAOS Conditions

ParameterOptimal ValueYield (%)
Temperature (°C)10092
Irradiation Time (min)789
SolventAcetonitrile91

This method reduces reaction times from hours to minutes compared to conventional heating, minimizing side reactions .

Stepwise Coupling Approaches

Alternative strategies involve pre-functionalizing the thiazole ring before coupling:

  • Thiazole Bromination: 2-Chloro-5-methyl-1,3-thiazole is brominated at the methyl group using N-bromosuccinimide (NBS) .

  • Triazole Coupling: The brominated intermediate reacts with 1H-1,2,4-triazole in the presence of K2_2CO3_3 and DMF at 60°C .

Physicochemical and Spectroscopic Properties

Key Properties

  • Molecular Formula: C6_6H5_5ClN4_4S

  • Molecular Weight: 216.65 g/mol

  • Melting Point: 180–182°C (decomposes without sublimation)

  • Solubility: Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<1 mM) .

Spectroscopic Data

  • IR (KBr): 3100 cm1^{-1} (N-H stretch), 1560 cm1^{-1} (C=N), 680 cm1^{-1} (C-Cl) .

  • 1^1H NMR (DMSO-d6_6): δ 4.85 (s, 2H, CH2_2), 8.15 (s, 1H, thiazole-H), 8.45 (s, 1H, triazole-H) .

  • MS (ESI+): m/z 217.1 [M+H]+^+ .

Biological Activities and Mechanisms

Anticancer Activity

In silico docking studies suggest high affinity for EGFR tyrosine kinase (binding energy = -9.8 kcal/mol), comparable to erlotinib (-10.2 kcal/mol) . The methylene linker allows optimal positioning in the hydrophobic ATP-binding pocket .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)
MCF-7 (Breast)12.4
A549 (Lung)18.7
HepG2 (Liver)14.9

Anti-Inflammatory Effects

The compound suppresses COX-2 expression (85% inhibition at 10 µM) by blocking NF-κB translocation, as demonstrated in murine macrophages .

Challenges and Future Directions

While 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole shows promise, key gaps remain:

  • Pharmacokinetics: Limited oral bioavailability due to low aqueous solubility.

  • Toxicity: Chlorinated analogs may exhibit hepatotoxicity at high doses (>50 mg/kg) . Future work should focus on prodrug formulations and structural modifications to improve selectivity.

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